molecular formula C5H5NOS B13346927 4-Hydroxypyridine-2(1H)-thione

4-Hydroxypyridine-2(1H)-thione

Cat. No.: B13346927
M. Wt: 127.17 g/mol
InChI Key: OYMTWUYXTXPUGO-UHFFFAOYSA-N
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Description

4-Hydroxypyridine-2(1H)-thione is a heterocyclic compound with a pyridine ring substituted with a hydroxyl group at the fourth position and a thione group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypyridine-2(1H)-thione can be synthesized through various methods. One common approach involves the cyclocondensation of β-methoxy-β-ketoenamides, which are obtained from the multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids . This process involves the following steps:

    Multicomponent Reaction: Alkoxyallenes, nitriles, and carboxylic acids react to form β-methoxy-β-ketoenamides.

    Cyclocondensation: The β-methoxy-β-ketoenamides undergo cyclocondensation to form 4-hydroxypyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The thione group can be reduced to form thiol derivatives.

    Substitution: The compound can undergo substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxypyridine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxypyridine-2(1H)-thione involves its interaction with various molecular targets and pathways. The hydroxyl and thione groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxypyridine-2(1H)-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

2-sulfanyl-1H-pyridin-4-one

InChI

InChI=1S/C5H5NOS/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8)

InChI Key

OYMTWUYXTXPUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=O)S

Origin of Product

United States

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